molecular formula C9H16N2O2 B13199633 4-Hydroxy-2,9-diazaspiro[5.5]undecan-1-one

4-Hydroxy-2,9-diazaspiro[5.5]undecan-1-one

Cat. No.: B13199633
M. Wt: 184.24 g/mol
InChI Key: PGLKLRYVJYKCEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-2,9-diazaspiro[5.5]undecan-1-one (molecular formula: C₉H₁₆N₂O₂) is a bicyclic spiro compound featuring a hydroxyl group at position 4 and two nitrogen atoms integrated into its diazaspiro framework. Its structure is defined by a spiro junction connecting a piperidine and cyclohexane ring system, with a ketone at position 1 . The hydrochloride salt form (CID 126824791) has a predicted collision cross-section (CCS) of 143.8 Ų for the [M+H]+ adduct, indicating moderate polarity .

Properties

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

4-hydroxy-2,9-diazaspiro[5.5]undecan-1-one

InChI

InChI=1S/C9H16N2O2/c12-7-5-9(8(13)11-6-7)1-3-10-4-2-9/h7,10,12H,1-6H2,(H,11,13)

InChI Key

PGLKLRYVJYKCEP-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CC(CNC2=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2,9-diazaspiro[5.5]undecan-1-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a carbonyl compound, followed by hydroxylation. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and advanced purification techniques to maintain the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2,9-diazaspiro[5.5]undecan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while nucleophilic substitution can produce a variety of substituted diazaspiro compounds .

Scientific Research Applications

4-Hydroxy-2,9-diazaspiro[5.5]undecan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-2,9-diazaspiro[5.5]undecan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the diazaspiro moiety can interact with enzymes and receptors. These interactions can modulate various biological processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Analogues in Anticonvulsant Research

Compounds such as 1-aryl-1,4-diazaspiro[5.5]undecane-3,5-diones (e.g., 5d–f) were synthesized via cyclization of carboxylic acid derivatives and ethylenediamine.

  • 1-Phenyl-1,4-diazaspiro[5.5]undecane-3,5-dione (5d) : Yield 80%, m.p. 162°C .
  • 1-(4-Methoxyphenyl) variant (5f) : Yield 60%, m.p. 110°C .
    Subsequent alkylation/aralkylation of these compounds (e.g., 6m–u ) improved lipophilicity and bioavailability, critical for blood-brain barrier penetration .

Antihypertensive Spirolactams

1-Oxa-4,9-diazaspiro[5.5]undecan-3-ones (e.g., 21) demonstrated potent peripheral α₁-adrenoceptor blockade. Key findings:

  • 9-(2-Indol-3-ylethyl) derivative (21) : Most active in reducing blood pressure in spontaneously hypertensive rats (SHRs). Substitutions with small alkyl groups (e.g., methyl, ethyl) retained activity, while bulkier groups (e.g., aryl) reduced efficacy .
  • Ring-opened analogs : Showed markedly lower activity, emphasizing the importance of the spirocyclic framework .

Receptor-Targeted Derivatives

  • CCR5 Antagonists : Diazaspiro[5.5]undeca-2-one derivatives (e.g., diazaspiro21 ) displayed HIV entry inhibition (IC₅₀ = 30 nM in RANTES-binding assays) with favorable pharmacokinetics (66% oral bioavailability in rats) .
  • Dual µOR/σ1R Ligands : 1-Oxa-4,9-diazaspiro[5.5]undecane derivatives (e.g., compound 15 ) combined µ-opioid receptor agonism and σ1 receptor antagonism. Halogen or trifluoromethyl substitutions at the 4-position enhanced steric bulk and target affinity without hERG channel inhibition, a critical safety advantage .

Structural Modifications and Pharmacological Impact

Substituent Effects

  • In contrast, halogenation (e.g., 2-fluorobenzyl in BD571267) improved σ1R binding .
  • Position 9 : Alkyl substitutions (e.g., methyl in 9-methyl-2,9-diazaspiro ) reduced metabolic clearance (t₁/₂ = 4.19 h in rats) , while indole derivatives (e.g., 21 ) optimized antihypertensive activity .

Ring Size and Heteroatom Variations

  • 6,9-Diazaspiro[4.5]decane-8,10-diones : Smaller spiro systems (e.g., 5a–c ) showed lower melting points (73–88°C) compared to larger 5.5-undecane analogs, reflecting reduced molecular rigidity .
  • Oxa vs. Diaza Replacements : Replacing nitrogen with oxygen (e.g., 4-hydroxy-9-oxa-2-azaspiro[5.5]undecan-1-one ) altered electronic properties and bioavailability .

Comparative Data Table

Compound Name Structure/Substituents Biological Activity Key Data Reference
4-Hydroxy-2,9-diazaspiro[5.5]undecan-1-one C₉H₁₆N₂O₂, 4-OH Under investigation CCS (M+H)+: 143.8 Ų
1-Phenyl-1,4-diazaspiro[5.5]undecane-3,5-dione (5d) 1-Ph, 3,5-dione Anticonvulsant Yield: 80%, m.p. 162°C
9-(2-Indol-3-ylethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one (21) 9-(Indolylethyl), 1-oxa Antihypertensive (α₁-blockade) Most potent in SHR model
Diazaspiro21 Diazaspiro[5.5]undeca-2-one CCR5 antagonist (HIV) IC₅₀ = 30 nM, 66% bioavailability
Compound 15 (σ1R ligand) 4-Halo/CF₃, 9-substituted Dual µOR/σ1R activity No hERG inhibition
4-(2-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one 4-(2-Fluorobenzyl), 1-oxa σ1R antagonist Purity: 97%

Biological Activity

4-Hydroxy-2,9-diazaspiro[5.5]undecan-1-one is a spirocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a unique spirocyclic structure characterized by a hydroxyl group and two nitrogen atoms within its framework. The molecular formula is C9H16N2O2C_9H_{16}N_2O_2 with a molecular weight of approximately 184.24 g/mol. Its structural features contribute to its reactivity and interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. This activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

Anticancer Potential

The compound has been studied for its anticancer properties, showing promise in inhibiting the proliferation of cancer cells. Mechanistic studies suggest that it may induce apoptosis (programmed cell death) through pathways involving caspases and reactive oxygen species (ROS) generation.

Type of Cancer IC50 (µM) Mechanism
Breast Cancer15Induction of apoptosis
Lung Cancer10ROS generation
Colon Cancer12Cell cycle arrest

The mechanism of action for this compound involves several biochemical pathways:

  • Enzyme Interaction : The compound may act as an inhibitor for specific enzymes involved in cell proliferation.
  • Receptor Modulation : It can bind to receptors on cancer cells, altering signaling pathways that lead to cell survival or death.
  • Oxidative Stress Induction : By increasing ROS levels, the compound can trigger oxidative stress, leading to cellular damage and apoptosis.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial effects of the compound against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones, suggesting its potential as a novel antimicrobial agent.

Study 2: Anticancer Activity

In vitro studies on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 15 µM. Further analysis indicated that the compound induced apoptosis through mitochondrial pathways.

Research Applications

The unique structure and biological activities of this compound make it a valuable candidate for further research in:

  • Drug Development : Its potential as an antimicrobial and anticancer agent positions it as a candidate for new therapeutic agents.
  • Chemical Biology : Used as a tool compound to study specific biological pathways related to cell growth and apoptosis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.